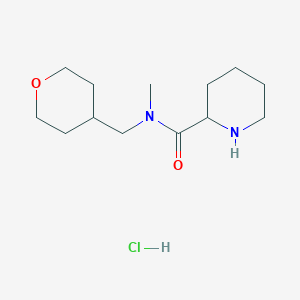

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Description

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride is a piperidine-derived carboxamide featuring a methyl group and a tetrahydro-2H-pyran-4-ylmethyl (THP) substituent on the amide nitrogen. The compound’s structure combines a six-membered piperidine ring with a THP group, which contributes to its physicochemical properties, including solubility and metabolic stability.

Properties

IUPAC Name |

N-methyl-N-(oxan-4-ylmethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-15(10-11-5-8-17-9-6-11)13(16)12-4-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPAZFIXYDTGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-59-7 | |

| Record name | 2-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride, with a CAS number of 1246172-59-7, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₃H₂₅ClN₂O₂

- Molecular Weight : 276.81 g/mol

- IUPAC Name : N-methyl-N-(oxan-4-ylmethyl)piperidine-2-carboxamide; hydrochloride

Research indicates that this compound may interact with various biological targets. Notably, it has been studied as a potential cannabinoid receptor agonist. Cannabinoid receptors, particularly CB1 and CB2, are implicated in numerous physiological processes including pain modulation, appetite regulation, and neuroprotection.

Cannabinoid Receptor Interaction

A study highlighted the development of related compounds that act as dual agonists for cannabinoid receptors with low central nervous system (CNS) penetration, which minimizes side effects typically associated with cannabinoid therapies . This suggests that this compound may exhibit similar properties.

Biological Activity and Efficacy

The biological activity of this compound can be summarized through various studies:

- Analgesic Properties : As a potential analgesic, compounds in this class have shown efficacy in reducing pain in rodent models without significant CNS side effects. The low CNS penetration is particularly advantageous for therapeutic applications where minimizing psychoactive effects is crucial .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics. The compound's design aims to enhance bioavailability while reducing adverse effects associated with high CNS exposure .

-

Case Studies :

- A study involving the administration of related piperidine derivatives demonstrated significant analgesic effects in animal models, supporting the hypothesis that similar structures can yield beneficial pharmacological outcomes .

- Another investigation focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications on the tetrahydropyran ring could enhance receptor affinity and selectivity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅ClN₂O₂ |

| Molecular Weight | 276.81 g/mol |

| CAS Number | 1246172-59-7 |

| IUPAC Name | N-methyl-N-(oxan-4-ylmethyl)piperidine-2-carboxamide; hydrochloride |

| Potential Biological Targets | Cannabinoid receptors (CB1/CB2) |

| Observed Biological Activities | Analgesic effects, low CNS penetration |

Scientific Research Applications

Pharmacological Applications

-

Cannabinoid Receptor Agonism

- A notable study highlighted the synthesis of related compounds that function as cannabinoid receptor agonists. These compounds exhibited low central nervous system (CNS) penetration, which is advantageous for reducing CNS-related side effects while maintaining analgesic efficacy. Specifically, derivatives with tetrahydro-2H-pyran moieties demonstrated promising pharmacological profiles as dual agonists for cannabinoid receptors .

-

Antimicrobial Activity

- Research has shown that piperidine derivatives, including those similar to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride, have been evaluated for their antimicrobial properties against various pathogens. The synthesis of piperidine derivatives has been associated with significant antimicrobial activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

-

Therapeutic Potential in HIV Treatment

- The compound has been explored in the context of HIV therapeutics, where piperidine-linked aminopyrimidines showed improved activity against wild-type HIV-1. This class of compounds demonstrated lower IC50 values compared to existing treatments, indicating a potential role in developing new antiviral medications .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methodologies, including multi-component reactions that yield highly functionalized tetrahydropyridines. These synthetic routes are crucial for developing libraries of compounds for biological screening .

Data Table: Summary of Applications

Case Studies

-

Cannabinoid Agonists Study :

- A study published in PubMed detailed the synthesis and pharmacological evaluation of piperidine derivatives as cannabinoid receptor agonists. The findings indicated that specific modifications could lead to compounds with desirable pharmacokinetic properties, minimizing CNS side effects while providing analgesic benefits .

-

Antimicrobial Evaluation :

- Another research project focused on the antimicrobial properties of synthesized piperidine derivatives, demonstrating their effectiveness against several pathogens. The study utilized standard inoculation techniques to assess the efficacy of these compounds, highlighting their potential as novel antimicrobial agents .

- HIV Research :

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and structurally related analogs:

Metabolic Stability and Pharmacokinetics

While direct data for the target compound are unavailable, microsomal stability assays (e.g., incubation with human/mouse liver microsomes and NADPH-regenerating systems) are standard for evaluating metabolic clearance . Key observations for analogs:

Pharmacological Implications

- Bupivacaine : A sodium channel blocker used as a local anesthetic. Its lipophilic aromatic groups prolong tissue binding but limit CNS penetration .

- THP-containing analogs : The THP group balances lipophilicity and polarity, suggesting utility in CNS-targeted therapies. Positional isomerism (2- vs. 3-piperidine) could influence target engagement .

- Compound 17 : The naphthyl group enhances lipophilicity but may increase cytochrome P450-mediated metabolism, reducing bioavailability .

Preparation Methods

Alkylation of Piperidine Derivative

The key step involves the alkylation of a piperidine derivative with a tetrahydropyran-containing alkyl halide or equivalent electrophile. This step forms the N-substituted piperidine intermediate.

- Reagents and Conditions: The piperidine nitrogen is alkylated using tetrahydro-2H-pyran-4-ylmethyl halides (e.g., bromide or chloride) under basic conditions, often employing bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Mild to moderate heating (room temperature to 60 °C) is applied to facilitate the reaction.

- Purification: The alkylated intermediate is purified by extraction and chromatographic techniques.

Formation of the Carboxamide Functionality

The carboxamide moiety on the piperidine ring is introduced or modified through coupling reactions:

- Coupling Agents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to activate carboxylic acid derivatives.

- Amine Source: N-Methylamine or related amines are used to form the N-methylcarboxamide.

- Solvents: Dichloromethane (DCM) or dimethylacetamide (DMA) are common solvents.

- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress.

Salt Formation (Hydrochloride)

The final compound is converted into its hydrochloride salt to improve stability and solubility:

- Procedure: Treatment with hydrogen chloride gas or HCl in an organic solvent (e.g., ether or ethanol).

- Isolation: The hydrochloride salt precipitates out and is collected by filtration.

- Drying: The solid is dried under vacuum to yield the pure hydrochloride salt.

Representative Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of piperidine | Piperidine + tetrahydro-2H-pyran-4-ylmethyl bromide, K2CO3, DMF, 50 °C, 12 h | 70-80 | Formation of N-substituted piperidine intermediate |

| 2 | Amide coupling | Intermediate + N-methylamine, EDCI, HOBt, DCM, rt, 6 h | 65-75 | Formation of N-methyl carboxamide |

| 3 | Hydrochloride salt formation | Treatment with HCl in Et2O, 0 °C, 2 h | >95 (purity) | Isolation of hydrochloride salt |

Note: Reaction times and temperatures are optimized for maximum yield and purity.

Research Findings and Optimization

- Catalyst Screening: While classical carbodiimide coupling agents are standard, recent research suggests oxovanadium(V) catalysts can facilitate urea and amide formation under CO2 atmosphere, potentially applicable for similar amidation steps, enhancing yield and environmental compatibility.

- Solvent Effects: Polar aprotic solvents such as DMA and DMF provide better solubility and reaction rates for coupling reactions compared to non-polar solvents.

- Purification: Chromatographic purification (silica gel column chromatography) is essential to remove side products and unreacted starting materials, ensuring ≥95% purity suitable for research applications.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and amide formation.

- Mass Spectrometry: Electrospray ionization (ESI-MS) confirms molecular weight (approximately 276.8 g/mol for the hydrochloride salt).

- HPLC: Purity assessment, retention time typically around 2.0 minutes under standard reverse-phase conditions.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Reductive amination : Sodium triacetoxyborohydride (STAB) in dichloromethane or dichloroethane is used to couple amines with ketones or aldehydes under mild conditions .

- Protection/deprotection strategies : Tetrahydropyran (THP) groups are introduced using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane .

- Hydrochloride salt formation : Final purification often involves trituration with diethyl ether or recrystallization from methanol/ethyl acetate mixtures to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and stereochemistry. For example, signals near δ 3.5–4.0 ppm indicate tetrahydropyran methylene protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns aligned with theoretical values .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and conditions are optimal for solubility and stability during experimental workflows?

- Methodological Answer :

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred for dissolution in biological assays.

- Aqueous stability : The compound is stable in pH 7.4 phosphate-buffered saline (PBS) for up to 24 hours at 4°C, but hydrolysis may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when structural analogs exhibit overlapping NMR signals?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC experiments differentiate between adjacent methylene groups in the tetrahydropyran and piperidine rings. For example, correlations between δ 3.8 ppm (THP-OCH2) and δ 1.6 ppm (THP-CH2) confirm connectivity .

- Comparative analysis : Synthesize and analyze structurally simplified analogs (e.g., removing the methyl group on piperidine) to isolate conflicting signals .

Q. What strategies improve reaction yields during the final reductive amination step?

- Methodological Answer :

- Optimized stoichiometry : Use a 1.2:1 molar ratio of sodium triacetoxyborohydride to the imine intermediate to minimize side reactions .

- Moisture control : Conduct reactions under argon in anhydrous dichloromethane to prevent STAB decomposition .

- Workup modifications : Quench with aqueous sodium bicarbonate and extract with ethyl acetate to remove unreacted reagents .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog synthesis : Modify the tetrahydropyran (e.g., substituents at C4) and piperidine (e.g., N-methyl vs. N-ethyl groups) to assess steric and electronic effects .

- In vitro assays : Screen analogs against target receptors (e.g., opioid or serotonin receptors) using radioligand binding assays. For example, replace the methyl group with bulkier substituents to evaluate affinity changes .

Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., μ-opioid receptor PDB: 4DKL) to model interactions between the piperidine carboxamide and conserved aspartate residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.